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A comprehensive review of preclinical studies indicates that gridegalutamide (also known as
BMS-986365 and CC-94676), a novel, orally bioavailable androgen receptor (AR) degrader,
exhibits significant advantages over existing AR-targeted therapies in castration-resistant
prostate cancer (CRPC), particularly in models of acquired resistance. By employing a dual
mechanism of action that combines potent AR degradation with direct antagonism,
gridegalutamide effectively circumvents key resistance pathways that limit the efficacy of
current treatments like enzalutamide, abiraterone, and potentially other second-generation AR
inhibitors.

Gridegalutamide, a heterobifunctional molecule, potently and selectively induces the
degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[1]
[2][3] This targeted protein degradation prevents the AR-mediated signaling that drives tumor
growth in CRPC.[4] Unlike traditional AR inhibitors that can lead to an upregulation of AR
protein levels as a resistance mechanism, gridegalutamide maintains low levels of AR protein
even when AR transcript levels are elevated.[1]

Superior Preclinical Efficacy in Resistant Models

Preclinical data consistently highlight gridegalutamide's robust activity in prostate cancer
models that have developed resistance to standard-of-care AR pathway inhibitors (ARPIS). In
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an abiraterone-resistant patient-derived xenograft (PDX) model of metastatic CRPC (mMCRPC),
gridegalutamide demonstrated notably greater and more durable tumor suppression
compared to enzalutamide.[5] Furthermore, in a VCaP mouse xenograft model of enzalutamide
resistance, a 30 mg/kg daily oral dose of gridegalutamide led to sustained AR protein level
reductions of 91% and 83% at 6 and 24 hours, respectively, accompanied by significant tumor
growth inhibition.[6] A close analog of gridegalutamide, CC2000199, has also shown
significant tumor volume reductions in validated models of advanced CRPC and therapy-
resistant PDXs, including those with acquired resistance to enzalutamide.

Gridegalutamide's enhanced potency is further evidenced by its superior performance in in
vitro assays. It is approximately 100-fold more potent than enzalutamide at inhibiting androgen-
stimulated transcription of AR target genes and 10 to 120-fold more potent at inhibiting the
proliferation of multiple AR-dependent prostate cancer cell lines.[1]

Activity Against a Spectrum of AR Mutations

A key challenge in treating CRPC is the emergence of mutations in the AR ligand-binding
domain (LBD) that confer resistance to AR-targeted therapies. Gridegalutamide has
demonstrated strong degradation activity against a range of clinically relevant AR mutations.
While it is a weak degrader of the L702H mutant, it still inhibits the proliferation of prostate
cancer cells harboring this mutation with approximately 10-fold greater potency than
enzalutamide.[6] However, it is important to note that like other AR degraders that target the
LBD, gridegalutamide is not expected to be effective against AR splice variants that lack the
LBD, such as AR-V7.[6]

Comparative Performance Data

To facilitate a clear comparison of gridegalutamide's preclinical performance against other AR-
targeted therapies, the following tables summarize key experimental data.
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Gridegalutamide

Parameter Enzalutamide Reference
(BMS-986365)

AR Binding Affinity

_ 3.6 nM 47 nM [6]

(Ki)

Potency (Inhibition of
10 to 120-fold more

AR-dependent - [1]

_ _ potent

proliferation)

Potency (Inhibition of

AR target gene ~100-fold more potent - [1]

transcription)

Table 1: Comparative Potency and Binding Affinity of Gridegalutamide and Enzalutamide.

Gridegalutamide

AR Status Cell Line (BMS-986365) DC50 Reference
Wild-Type VCaP 10-40 nM

H875Y CW-R22PC_HR 6 NM [6]

L702H PC3 1509 nM [6]

Table 2: Degradation Capacity (DC50) of Gridegalutamide across various AR mutations.

Model

Treatment Outcome Reference

Enzalutamide-
Resistant VCaP

Xenograft

91% AR protein
reduction at 6h; 83% [6]
at 24h

Gridegalutamide (30
mg/kg, QD)

Abiraterone-Resistant
PDX (CTG-2440)

Gridegalutamide (60
mg/kg, QD) vs.
Enzalutamide (50
mg/kg, QD)

Gridegalutamide was
more efficacious and [5]

durable

Table 3: In Vivo Efficacy of Gridegalutamide in Resistant Xenograft Models.

Experimental Protocols
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The following are summaries of the key experimental methodologies used to generate the data
presented above.

Androgen Receptor Degradation Assay

Western blotting was the primary method used to assess AR protein degradation. Prostate
cancer cells (e.g., VCaP, LNCaP) were seeded in 96-well plates and treated with varying
concentrations of gridegalutamide for specified durations (e.g., 4 to 20 hours). Following
treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase
inhibitors. Protein lysates were then separated by SDS-PAGE, transferred to a nitrocellulose
membrane, and probed with a primary antibody specific for the androgen receptor. The signal
was detected using a secondary antibody and chemiluminescence, with band intensities
quantified to determine the extent of AR degradation.[7]

Cell Proliferation Assay

The CellTiter-Glo® Luminescent Cell Viability Assay was utilized to measure the effect of
gridegalutamide on cell proliferation. Prostate cancer cells were seeded in 96-well plates and
treated with a range of drug concentrations for a period of 72 hours. After the incubation period,
the CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a
luminescent signal proportional to the amount of ATP present, which is indicative of the number
of viable, metabolically active cells. Luminescence was measured using a plate reader, and the
data was used to determine the half-maximal inhibitory concentration (IC50) for each
compound.[8][9][10][11][12]

In Vivo Xenograft Studies

For in vivo efficacy studies, human prostate cancer cell lines (e.g., LNCaP, VCaP) or patient-
derived tumor fragments were implanted subcutaneously into immunocompromised mice.[3]
[13][14][15] Once tumors reached a specified volume, mice were randomized into treatment
and control groups. Gridegalutamide was administered orally at specified doses and
schedules. Tumor volume and body weight were measured regularly throughout the study. At
the end of the study, tumors were excised, weighed, and processed for further analysis, such
as Western blotting to assess AR protein levels.

Signaling Pathways and Mechanisms of Action
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The diagrams below illustrate the androgen receptor signaling pathway, the mechanism of
action of gridegalutamide, and a typical experimental workflow for assessing AR degradation.
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Mechanism of Action of Gridegalutamide.
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Experimental Workflow for AR Degradation Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b15544374#cross-resistance-studies-
between-gridegalutamide-and-other-ar-targeted-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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